Beryllium hydride is an inorganic compound with the chemical formula BeH₂ that exists as a colorless solid under standard conditions [1] [2]. This alkaline earth hydride manifests as a white amorphous solid that is characteristically insoluble in solvents that do not decompose it [1] [12]. Unlike the ionically bonded hydrides of the heavier Group 2 elements, beryllium hydride exhibits covalent bonding through three-center two-electron bonds [1]. The compound typically forms as an amorphous white solid under normal synthesis conditions, though crystalline forms can be achieved through specific preparation methods [1] [12].
The molecular geometry of beryllium hydride in the gas phase displays a linear configuration with a beryllium-hydrogen bond length of 133.376 picometers [1]. When condensed from the gaseous state, unsolvated beryllium hydride spontaneously autopolymerizes, leading to its polymeric solid structure [1]. The compound demonstrates Lewis acidic character due to the electron-deficient nature of the two-coordinate hydridoberyllium group [1].
Property | Value | Notes |
---|---|---|
Molecular Formula | BeH₂ | Polymeric structure (BeH₂)ₙ [1] [2] |
Molecular Weight | 11.028 g/mol | Calculated molecular weight [24] [25] |
Physical State | Solid | White amorphous solid at standard conditions [1] [2] |
Appearance | White amorphous solid | Colorless crystalline form also possible [1] [12] |
Solubility in Water | Reacts (hydrolyzes) | Slowly reacts with water [1] [2] |
Solubility in Organic Solvents | Insoluble | Insoluble in diethyl ether, toluene [1] [2] |
The density of beryllium hydride varies significantly depending on its structural form, with distinct values observed for amorphous and crystalline modifications.
The amorphous form of beryllium hydride exhibits a density of 0.65 g/cm³, representing the most commonly encountered structural variant under standard synthesis conditions [1] [2] [12]. This amorphous phase consists of a network of corner-shared tetrahedral BeH₄ units, contrary to earlier models that proposed edge-shared tetrahedra in polymeric chain structures [17]. Recent neutron diffraction studies have confirmed that the amorphous structure resembles that of other classic network-forming glasses such as amorphous water, beryllium fluoride, silicon dioxide, and germanium dioxide [17].
The amorphous form demonstrates structural quantum isotope effects, with the beryllium-hydrogen bond lengths varying depending on the local coordination environment [17]. Studies utilizing inelastic neutron scattering, infrared, and Raman spectroscopies have characterized the vibrational dynamics of this phase, revealing symmetrical and antisymmetrical beryllium-hydrogen stretching modes along with hydrogen-beryllium-hydrogen bending modes [4].
The crystalline form of beryllium hydride achieves a higher density of approximately 0.78 g/cm³, representing a significant densification compared to the amorphous phase [1] [12]. This crystalline modification can be prepared by heating amorphous beryllium hydride under pressure with 0.5 to 2.5 percent lithium hydride as a catalyst [1] [12]. The crystalline structure has been definitively characterized as having a body-centered orthorhombic unit cell containing twelve beryllium hydride molecules per unit cell [14] [19].
Detailed crystallographic analysis reveals that the crystalline structure is based on a network of corner-sharing BeH₄ tetrahedra rather than the flat, hydrogen-bridged infinite chains previously assumed [14] [19]. The beryllium-hydrogen bond distances in the crystalline form range from 1.38 to 1.44 Angstroms, with tetrahedral bond angles varying from 107 to 113 degrees [14] [19]. The theoretical density calculated from unit cell parameters yields a value of 0.755 g/cm³, which closely corresponds to experimental observations [8].
Form | Density (g/cm³) | Preparation Method | Structural Features |
---|---|---|---|
Amorphous BeH₂ | 0.65 | Standard synthesis | Corner-shared BeH₄ tetrahedra network [1] [2] [17] |
Crystalline BeH₂ | 0.78 | High-pressure with LiH catalyst | Body-centered orthorhombic unit cell [1] [12] [14] |
Theoretical (crystalline) | 0.755 | Calculated from unit cell | 12 molecules per unit cell [8] [14] |
Beryllium hydride demonstrates thermal stability up to approximately 250°C, above which it undergoes decomposition to yield beryllium metal and hydrogen gas [1] [2] [12]. This decomposition temperature represents a critical threshold for the practical handling and storage of the compound. Patent literature indicates that the material remains relatively stable up to temperatures ranging from 200 to 225°C, though the onset of thermal degradation begins to manifest in this temperature range [6].
The thermal decomposition follows the reaction: BeH₂ → Be + H₂, with the liberation of hydrogen gas occurring at temperatures exceeding the stability threshold [1] [2]. Temperature-programmed studies have demonstrated that controlled heating regimes can influence the decomposition kinetics, with initial stages at temperatures around 150°C followed by final stages not exceeding 200°C to achieve optimal conversion while minimizing unwanted byproduct formation [6].
Temperature Range (°C) | Stability Status | Decomposition Characteristics |
---|---|---|
Room temperature | Stable | No visible reaction with air or water [6] |
125-200 | Relatively stable | Maintained structural integrity [6] |
200-250 | Decreasing stability | Onset of thermal degradation [1] [2] |
>250 | Decomposes | Complete decomposition to Be + H₂ [1] [2] [12] |
The kinetics of hydrogen evolution from beryllium hydride during thermal decomposition exhibit temperature-dependent behavior with distinct phases of gas liberation. At the decomposition threshold of 250°C, initial hydrogen evolution begins at a slow rate, progressing to more rapid evolution as temperatures increase beyond this point [1] [2]. Studies examining hydrogen mobility in beryllium hydride systems have revealed that hydrogen diffusion mechanisms become activated at elevated temperatures [10] [11].
Comparative analysis with related beryllium hydride compounds demonstrates that hydrogen mobility exhibits sharp increases above critical temperatures, with dramatic transitions that can be characterized as melting of the hydrogen sublattice [10]. The hydrogen evolution process follows first-order kinetics with respect to the remaining beryllium hydride content, and the rate constant increases exponentially with temperature according to Arrhenius behavior [11].
Experimental investigations using quasielastic neutron scattering have characterized the hydrogen hopping mechanisms in beryllium hydride over broad temperature ranges [10] [11]. These studies indicate that hydrogen jump diffusion can be described by the Chudley-Elliott model, with characteristic times between jumps decreasing as temperature increases [11]. The activation energy for hydrogen mobility has been determined through temperature-dependent measurements of hydrogen diffusion coefficients [11].
Temperature (°C) | Decomposition Rate | Hydrogen Evolution Rate | Kinetic Regime |
---|---|---|---|
250 | Slow onset | Initial evolution | Thermally activated [1] [2] |
300 | Moderate | Steady evolution | First-order kinetics [6] |
400 | Rapid | High rate evolution | Diffusion-controlled [21] |
500 | Complete | Maximum evolution | Arrhenius behavior [18] |
Quantum chemical calculations using various computational methods have provided estimates for the formation enthalpy of solid beryllium hydride, with values ranging from approximately 125 to 170 kJ/mol depending on the computational approach employed [9]. Density functional theory calculations using different functionals yield formation enthalpies that generally overestimate the experimental gas-phase value, with discrepancies of 33 to 43 kJ/mol observed for certain methods [9].
The gas-phase heat capacity of beryllium hydride can be described using the Shomate equation with temperature-dependent parameters covering the range from 298 to 6000 K [24] [25]. These thermochemical parameters enable calculation of enthalpy changes as functions of temperature, providing essential data for thermodynamic modeling of beryllium hydride systems [24] [25].
Thermodynamic Property | Value | Temperature Range | Reference Standard |
---|---|---|---|
ΔfH° (gas phase) | 125.52 kJ/mol | 298.15 K | NIST-JANAF tables [24] [25] |
ΔfH° (solid, calculated) | 125-170 kJ/mol | 298.15 K | Quantum chemical methods [9] |
Standard Entropy (gas) | 173.12 J/mol·K | 298.15 K, 1 bar | NIST compilation [24] [25] |
Hydrogen Content | 18.28 wt% | Theoretical maximum | Gravimetric analysis [10] [11] |
The thermodynamic stability of beryllium hydride is characterized by several key parameters that determine its behavior under various conditions. The standard entropy of gaseous beryllium hydride at 298.15 K and 1 bar pressure is 173.12 J/mol·K, providing a measure of the molecular disorder in the gas phase [24] [25]. This entropy value contributes to the overall Gibbs free energy calculations that determine the thermodynamic favorability of various reactions involving beryllium hydride [24] [25].
Bond dissociation energies for beryllium-hydrogen bonds have been estimated through computational studies to be approximately 380 to 390 kJ/mol, indicating relatively strong covalent interactions [9]. These values provide insight into the energy requirements for breaking individual beryllium-hydrogen bonds during decomposition processes [9]. The stability of beryllium hydride relative to its decomposition products can be assessed through equilibrium constant calculations based on the formation enthalpy and entropy data [9].
Molecular dynamics simulations of two-dimensional beryllium hydride sheets indicate melting point ranges of 500 to 550 K (227 to 277°C), which correlate well with the experimentally observed decomposition temperature of 250°C [18]. These computational studies provide theoretical validation for the observed thermal stability limits of the compound [18]. The absence of a distinct glass transition temperature in amorphous beryllium hydride indicates that the material maintains its amorphous structure without undergoing a characteristic glassy transition [17].
Stability Parameter | Value | Significance | Determination Method |
---|---|---|---|
Bond Dissociation Energy | 380-390 kJ/mol | Be-H bond strength | Computational calculation [9] |
Thermal Decomposition | 250°C | Stability limit | Experimental measurement [1] [2] |
Melting Point (2D) | 500-550 K | Theoretical limit | Molecular dynamics [18] |
Glass Transition | Not observed | Amorphous stability | Thermal analysis [17] |